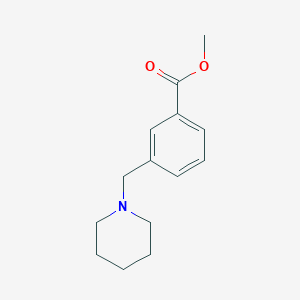

Methyl 3-(piperidin-1-ylmethyl)benzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde

- Application Summary : The compound is used as a raw material in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics . This process aligns with the principles of atom economy and green production .

- Methods of Application : A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method . These catalysts featured supports calcined at various temperatures and distinct manganese active components .

- Results : The optimized reaction temperature was found to be 360 °C . The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% . These achievements were attained at 360 °C, atmospheric pressure, a hydrogen to methyl benzoate molar ratio of 40:1, and a Gas Hourly Space Velocity (GHSV) of 800 h −1 .

2. Synthesis of Asymmetric Aromatic 1,3-diketones

- Application Summary : The compound is used in the synthesis of 1,3-diketones, which are versatile building blocks for the construction of highly emissive metal complexes for application in organic light-emitting diodes (OLEDs) .

- Methods of Application : The title diketone was synthesized via the reaction of a benzotriazole amide of isophthalic acid monomethyl ester acting as the mild acylation agent with 1- (4- (piperidin-1-yl)phenyl)ethanone .

- Results : The product was characterized by 1 H, 13 C { 1 H} NMR, high-resolution mass spectra, UV-vis spectroscopy and single-crystal X-ray diffraction .

3. Designing Drugs

- Application Summary : Piperidines, including “Methyl 3-(piperidin-1-ylmethyl)benzoate”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

4. Synthesis of Substituted Piperidines

- Application Summary : “Methyl 3-(piperidin-1-ylmethyl)benzoate” is used in the synthesis of substituted piperidines.

- Methods of Application : The synthesis routes of “Methyl 3-(piperidin-1-ylmethyl)benzoate” with experiments details and outcomes are provided.

- Results : The product was characterized by various spectroscopic techniques.

5. Designing Drugs

- Application Summary : Piperidines, including “Methyl 3-(piperidin-1-ylmethyl)benzoate”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

6. Synthesis of Substituted Piperidines

- Application Summary : “Methyl 3-(piperidin-1-ylmethyl)benzoate” is used in the synthesis of substituted piperidines.

- Methods of Application : The synthesis routes of “Methyl 3-(piperidin-1-ylmethyl)benzoate” with experiments details and outcomes are provided.

- Results : The product was characterized by various spectroscopic techniques.

Safety And Hazards

“Methyl 3-(piperidin-1-ylmethyl)benzoate” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

As a piperidine derivative, “Methyl 3-(piperidin-1-ylmethyl)benzoate” has potential for various applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be a subject of future research in this direction.

Propriétés

IUPAC Name |

methyl 3-(piperidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOMIJDQGNNOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428136 | |

| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(piperidin-1-ylmethyl)benzoate | |

CAS RN |

73278-90-7 | |

| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)